S-(1-Phenyl-2-hydroxyethyl)glutathione
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Overview
Description
S-(1-Phenyl-2-hydroxyethyl)glutathione: is a glutathione conjugate of styrene. It is a compound that has been studied for its nephrotoxic effects in vivo, particularly in Fischer-344 rats . This compound is known for its involvement in various biochemical processes and has been the subject of several scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Phenyl-2-hydroxyethyl)glutathione involves the conjugation of styrene oxide with glutathione. The reaction typically occurs under mild conditions, often in aqueous solutions, and may require the presence of a catalyst to facilitate the conjugation process .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: S-(1-Phenyl-2-hydroxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and sulfide groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Chemistry: In chemistry, S-(1-Phenyl-2-hydroxyethyl)glutathione is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is studied for its nephrotoxic effects and its role in cellular detoxification processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the context of oxidative stress and renal toxicity .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes that involve glutathione conjugates .
Mechanism of Action
The mechanism of action of S-(1-Phenyl-2-hydroxyethyl)glutathione involves its accumulation in renal tubular cells via a probenecid-sensitive transport process. It is then metabolized by gamma-glutamyl transpeptidase and cysteinylglycine dipeptidase to the corresponding cysteine-S-conjugate . This process leads to nephrotoxic effects, characterized by tubular damage and the excretion of various enzymes and metabolites .
Comparison with Similar Compounds
- N-acetyl-S-(1-phenyl-2-hydroxyethyl)-cysteine
- N-acetyl-S-(2-phenyl-2-hydroxyethyl)-cysteine
Comparison: S-(1-Phenyl-2-hydroxyethyl)glutathione is unique in its specific nephrotoxic effects and its role in glutathione conjugation reactions. Compared to similar compounds, it has distinct metabolic pathways and biological activities .
Properties
CAS No. |
64186-97-6 |
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Molecular Formula |
C18H25N3O7S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-1-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)10-29-14(9-22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13-,14?/m0/s1 |
InChI Key |
CZKKOKOXWRMXOQ-RFHHWMCGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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